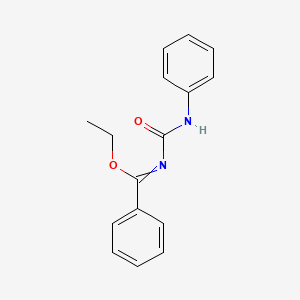![molecular formula C22H33Cl2N3O4S B14560255 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine CAS No. 61852-88-8](/img/structure/B14560255.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a bis(2-chloroethyl)amino group, a phenyl ring, and amino acid residues of valine and methionine. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-[bis(2-chloroethyl)amino]phenylacetic acid, which is then coupled with L-valine and D-methionine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient assembly of the compound on a resin support, followed by cleavage and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The bis(2-chloroethyl)amino group can be reduced to the corresponding amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: The corresponding amine derivative.
Substitution: Products with substituted chloroethyl groups.
Scientific Research Applications
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Explored for its potential as an anticancer agent due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: Potential use in the development of novel pharmaceuticals and biochemical tools.
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine is primarily attributed to the bis(2-chloroethyl)amino group, which can form covalent bonds with nucleophilic sites in biological macromolecules. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound may also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine can be compared with other alkylating agents and peptide-based compounds:
Similar Compounds: Melphalan, Chlorambucil, and other nitrogen mustard derivatives.
Uniqueness: The incorporation of amino acid residues (L-valine and D-methionine) in its structure distinguishes it from other alkylating agents, potentially offering unique biological interactions and specificity.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
61852-88-8 |
|---|---|
Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(21(29)25-18(22(30)31)8-13-32-3)26-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,29)(H,26,28)(H,30,31)/t18-,20+/m1/s1 |
InChI Key |
MCJMTARMCWUXDV-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14560229.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)


